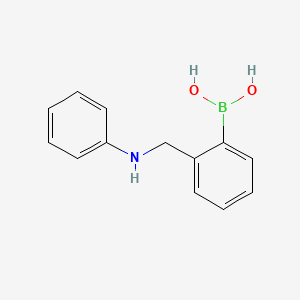

2-(N-Phenylaminomethyl)phenylboronic acid

描述

2-(N-Phenylaminomethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an N-phenylaminomethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Phenylaminomethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with N-phenylaminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

2-(N-Phenylaminomethyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form boronate esters.

Substitution: The N-phenylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the N-phenylaminomethyl group under basic conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Various substituted phenylboronic acid derivatives.

科学研究应用

Drug Development

One of the most promising applications of 2-(N-Phenylaminomethyl)phenylboronic acid lies in its potential as a drug candidate. Research indicates that boronic acids can serve as prodrugs that activate in the presence of specific biological conditions, such as elevated levels of reactive oxygen species (ROS) found in tumor environments. For instance, studies have shown that phenylboronic acid nitrogen mustard prodrugs exhibit potent anti-tumor activity against triple-negative breast cancer (TNBC), with significantly reduced toxicity compared to traditional chemotherapeutics like chlorambucil .

Sensing Technologies

The unique ability of boronic acids to interact with diols makes them suitable for developing sensing platforms. For example, this compound can be utilized as a fluorescent probe for detecting metal ions such as Cu(II). The interaction between the boronic acid moiety and Cu(II) leads to enhanced fluorescence, providing a sensitive method for environmental monitoring and biochemical assays .

Stimuli-Responsive Polymers

This compound is integral to the development of stimuli-responsive materials, particularly in drug delivery systems. Polymers incorporating boronic acids can respond dynamically to changes in pH or the presence of specific biomolecules, allowing for controlled release of therapeutic agents. These materials have potential applications in targeted cancer therapies and regenerative medicine .

Hydrogels and Microgels

Research has demonstrated that phenylboronic acid-based hydrogels can be engineered to swell or shrink in response to glucose levels, making them ideal for self-regulated drug delivery systems. Such systems are particularly beneficial for diabetic patients requiring precise insulin delivery . The ability of these gels to form reversible bonds with glucose enables them to act as smart materials that respond to physiological changes.

Case Studies

作用机制

The mechanism of action of 2-(N-Phenylaminomethyl)phenylboronic acid involves the formation of reversible covalent bonds with diol-containing molecules. The boronic acid group can form cyclic esters with diols, which can be reversed under acidic conditions. This property is exploited in various applications, such as sensing, separation, and drug delivery.

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the N-phenylaminomethyl group, making it less versatile in certain synthetic applications.

2-(N,N-Dimethylaminomethyl)phenylboronic acid: Similar structure but with dimethylamino substitution, which can affect its reactivity and binding properties.

4-(N-Phenylaminomethyl)phenylboronic acid: Positional isomer with the N-phenylaminomethyl group at the para position, which can influence its steric and electronic properties.

Uniqueness

2-(N-Phenylaminomethyl)phenylboronic acid is unique due to the presence of the N-phenylaminomethyl group, which enhances its reactivity and allows for the formation of more complex structures in organic synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals.

生物活性

2-(N-Phenylaminomethyl)phenylboronic acid (CAS No. 327096-48-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a phenylboronic acid moiety linked to an aminomethyl group. This unique configuration allows for specific interactions with biomolecules, enhancing its biological efficacy.

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and certain classes of β-lactamases. Studies have shown that phenylboronic acid derivatives can inhibit class A carbapenemases such as KPC-2 and GES-5, which are critical in antibiotic resistance . The inhibition occurs through the formation of stable boronate esters with the active site serine residues, effectively blocking substrate access.

- Anticancer Activity : Research indicates that phenylboronic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can reduce tumor growth significantly in models of triple-negative breast cancer (TNBC), with one derivative showing up to ten times the cytotoxicity of traditional chemotherapeutics like chlorambucil .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the proliferation of cancer cells through multiple pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, leading to reduced cell division rates.

- Apoptosis Induction : It triggers apoptotic pathways in sensitive cancer cell lines, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

In Vivo Efficacy

In vivo studies using murine models have confirmed the anticancer properties of this compound:

- Tumor Growth Inhibition : In athymic nude mice xenografted with TNBC cells, treatment with the compound resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues .

- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including a prolonged half-life and effective tissue distribution, which are crucial for therapeutic efficacy.

Data Tables

| Study Type | Effect Observed | Reference |

|---|---|---|

| In Vitro | Cytotoxicity in TNBC cell lines | |

| Enzyme Inhibition | Inhibition of KPC-2 β-lactamase | |

| In Vivo | >90% tumor growth inhibition in mice |

Case Studies

- Case Study on Anticancer Activity : A study conducted on MDA-MB-468 cells revealed that treatment with this compound led to significant apoptosis and reduced cell viability compared to untreated controls. The mechanism was linked to upregulation of tumor suppressor genes such as p53 and p21.

- Case Study on Enzyme Inhibition : Research involving clinical strains expressing KPC-2 showed that the compound effectively restored susceptibility to β-lactam antibiotics like meropenem when used in combination therapies, indicating its potential role in overcoming antibiotic resistance .

属性

IUPAC Name |

[2-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYAVJBKHOWFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477902 | |

| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327096-48-0 | |

| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。